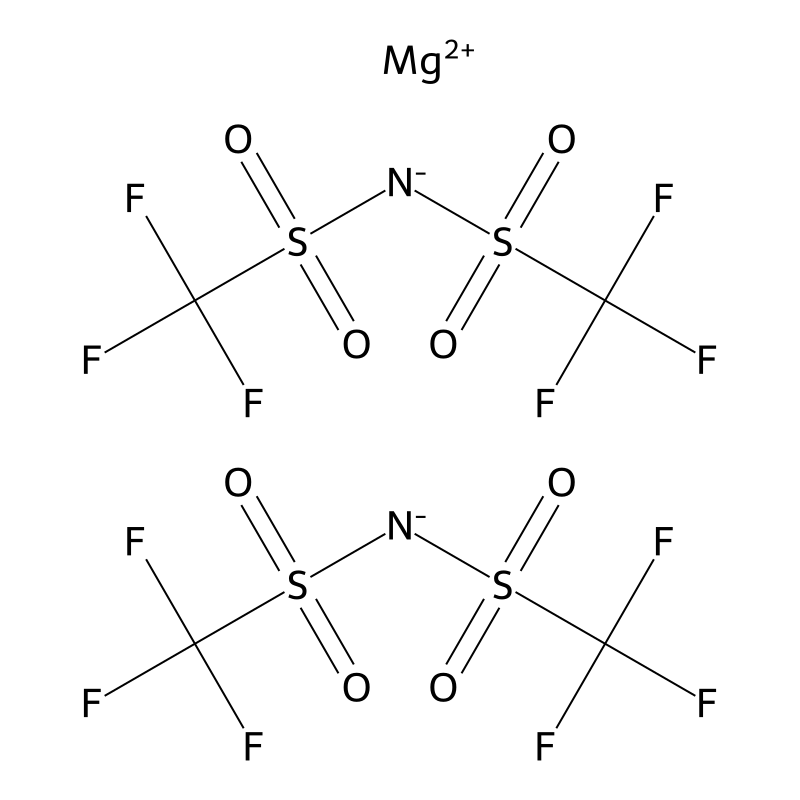

Magnesium bis(trifluoromethylsulfonyl)imide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Synthesis of dihydropyrazoles: Mg(TFSI)2 catalyzes the reaction between nitrilimines and alkenes to form dihydropyrazoles, which are important heterocyclic compounds with diverse applications in medicinal chemistry and materials science .

Applications in Electrolytes

Mg(TFSI)2 exhibits high ionic conductivity and electrochemical stability, making it a valuable component in electrolyte research for rechargeable magnesium batteries. These batteries are a promising alternative to lithium-ion batteries due to the abundance and safety benefits of magnesium. The high anodic stability of Mg(TFSI)2 allows for the use of higher operating voltages, potentially leading to increased energy density in magnesium batteries .

Other Research Applications

Mg(TFSI)2 also finds applications in various other research areas, including:

- Ionic conductivity studies: Researchers utilize Mg(TFSI)2 to investigate the conductivity behavior of different electrolyte systems due to its high ionic conductivity .

- Transference number measurements: Mg(TFSI)2 serves as a model electrolyte for measuring transference numbers, which are crucial parameters in understanding ion transport mechanisms within electrolytes .

- Electrochemical properties of gel polymer electrolytes (GPEs): Mg(TFSI)2 is incorporated into GPEs to study their electrochemical properties, which are essential for developing next-generation solid-state batteries .

Magnesium bis(trifluoromethylsulfonyl)imide is a chemical compound with the formula CFMgNOS. It appears as a white powder and is notable for its strong Lewis acid properties. This compound is primarily recognized for its role as a catalyst in organic synthesis and serves as an electrolyte in various applications due to its unique chemical structure and reactivity .

- Catalytic reactions: It can catalyze reactions involving nucleophiles and electrophiles, enhancing reaction rates and yields.

- Electrolytic processes: As an electrolyte, it can dissociate in solution, providing magnesium ions that participate in redox reactions.

The specific reaction mechanisms often depend on the substrates involved and the conditions under which the reactions are conducted.

Several methods exist for synthesizing magnesium bis(trifluoromethylsulfonyl)imide:

- Direct Reaction: Reacting magnesium oxide or magnesium carbonate with trifluoromethylsulfonic anhydride under controlled conditions can yield magnesium bis(trifluoromethylsulfonyl)imide.

- Solvent-Free Synthesis: A method involving the direct mixing of magnesium salts with trifluoromethylsulfonyl imide compounds at elevated temperatures.

- Solution Phase Synthesis: Dissolving magnesium salts in a suitable solvent and adding trifluoromethylsulfonyl imide derivatives to facilitate reaction.

These methods vary in efficiency, yield, and purity of the final product.

Magnesium bis(trifluoromethylsulfonyl)imide finds applications across various fields:

- Catalysis: Utilized in organic synthesis to enhance reaction rates and selectivity.

- Electrolytes: Employed in batteries and supercapacitors due to its ionic conductivity.

- Material Science: Used in developing advanced materials that require specific ionic properties.

Its unique properties make it valuable in both industrial and research settings.

Studies on the interactions of magnesium bis(trifluoromethylsulfonyl)imide with other compounds are crucial for understanding its reactivity. It has been shown to interact effectively with various organic substrates, facilitating transformations that are otherwise challenging. The compound's ability to stabilize transition states during reactions is of particular interest in synthetic chemistry.

Magnesium bis(trifluoromethylsulfonyl)imide shares similarities with several other compounds, which include:

- Lithium bis(trifluoromethylsulfonyl)imide: Commonly used as an electrolyte in lithium-ion batteries; it offers high ionic conductivity similar to magnesium bis(trifluoromethylsulfonyl)imide but has different solubility characteristics.

- Calcium bis(trifluoromethylsulfonyl)imide: Exhibits comparable Lewis acid behavior but differs in reactivity and application scope.

- Sodium bis(trifluoromethylsulfonyl)imide: Another electrolyte used in battery technology, known for its stability and high conductivity.

Unique Features

Magnesium bis(trifluoromethylsulfonyl)imide is unique due to:

- Its dual role as a catalyst and electrolyte.

- Enhanced stability compared to other similar compounds under varying conditions.

- Specific reactivity patterns that make it suitable for diverse synthetic applications.

Ab Initio Molecular Dynamics Simulation Applications

Ab initio molecular dynamics (AIMD) simulations have proven indispensable for characterizing the electronic structure and dynamic behavior of Mg(TFSI)₂ in various solvent environments. Studies employing Born-Oppenheimer molecular dynamics reveal that the Mg²⁺ ion maintains a stable octahedral coordination geometry even during solvent exchange events [2]. The simulations show a 12-15 ps residence time for DME molecules in the first solvation shell, significantly longer than the 2-4 ps observed for lithium analogs, explaining the reduced ionic mobility in magnesium systems [2]. Charge analysis from AIMD trajectories indicates partial charge transfer from TFSI⁻ oxygen atoms to Mg²⁺, with average atomic charges of -0.65e on coordinating oxygen atoms versus -0.45e in bulk solvent [3].

Classical Molecular Dynamics Modeling Approaches

Classical molecular dynamics (CMD) simulations with polarizable force fields have mapped concentration-dependent structural changes in Mg(TFSI)₂ electrolytes. At 0.4 M concentration, radial distribution functions show dominant Mg-O(DME) peaks at 2.1 Å with coordination numbers of 5.1, while Mg-O(TFSI) contributions remain below 0.4 [1]. The table below summarizes key coordination parameters across concentrations:

| Concentration (M) | Mg-O(DME) | Mg-O(TFSI) | Total Coordination |

|---|---|---|---|

| 0.2 | 5.95 | 2.15 | 8.10 |

| 0.4 | 5.71 | 0.40 | 6.11 |

| 1.2 | 3.40 | 3.60 | 7.00 |

Data from [1] [4] demonstrates how increasing salt concentration drives anion participation in the solvation shell. Simulations incorporating TFSI⁻ conformational flexibility (cis vs trans) reveal 18% higher ion pairing probabilities for cis conformers due to enhanced bidentate coordination capabilities [4].

Density Functional Theory Investigations

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level have quantified Mg²⁺ binding energies with solvent and anion species. Single-point energy calculations show DME coordination provides -315 kJ/mol stabilization per molecule versus -285 kJ/mol for TFSI⁻ oxygen coordination [3]. Natural bond orbital analysis identifies charge transfer from filled O(p) orbitals to empty Mg(s/p) hybrid orbitals as the primary bonding mechanism. Geometry optimizations predict an ideal Mg-O bond length of 2.08 Å, closely matching experimental EXAFS data (2.10 ± 0.05 Å) [1] [4].

Computational Predictions of Electrochemical Behaviors

Combined quantum mechanics/molecular mechanics (QM/MM) simulations predict a 0.45 V anodic stability limit enhancement when replacing DME with tetraglyme solvents, attributed to stronger Mg²⁺-glyme binding (-342 kJ/mol vs -315 kJ/mol for DME) [4]. Poisson-Boltzmann transport models calculate transference numbers (t₊) of 0.18-0.22 for Mg²⁺ in DME-based electrolytes, significantly lower than lithium analogs (t₊=0.35-0.40), due to stronger cation-anion correlations [2]. Marcus theory-based electron transfer calculations estimate charge transfer barriers of 0.85 eV for Mg deposition, explaining the overpotential differences observed experimentally [3].

GHS Hazard Statements

H314 (97.5%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive